

Spectroscopic Analysis of 4-Chloro-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-nitroaniline

Cat. No.: B028928

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-nitroaniline**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound.

Spectroscopic Data Summary

The spectroscopic data for **4-Chloro-2-nitroaniline** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Chloro-2-nitroaniline**. The ^1H and ^{13}C NMR data are presented below.

Table 1: ^1H NMR Spectroscopic Data for **4-Chloro-2-nitroaniline**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not fully available in search results				

Note: Specific peak assignments and coupling constants for ^1H NMR were not fully available in the aggregated search results. Researchers should refer to the raw spectral data for detailed interpretation.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chloro-2-nitroaniline**[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
Data not fully available in search results	

Note: Specific peak assignments for ^{13}C NMR were not fully available in the aggregated search results. The number of unique carbon signals is consistent with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Chloro-2-nitroaniline**. The characteristic absorption bands are listed below.

Table 3: IR Spectroscopic Data for **4-Chloro-2-nitroaniline**[\[5\]](#)[\[6\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Strong	N-H stretch (amine)
~1620-1580	Strong	N-H bend (amine)
~1520-1480	Strong	Asymmetric NO ₂ stretch
~1350-1310	Strong	Symmetric NO ₂ stretch
~1300-1250	Medium	C-N stretch (aromatic amine)
~850-750	Strong	C-H out-of-plane bend (aromatic)
~750-700	Strong	C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Spectroscopic Data for **4-Chloro-2-nitroaniline**[\[6\]](#)[\[8\]](#)

λ _{max} (nm)	Solvent	Notes
~398	Ethanol	UV cut-off wavelength. [8]
Specific λ _{max} not available	Not specified	Sadtler Research Laboratories Spectral Collection data exists. [6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample of **4-Chloro-2-nitroaniline** for NMR spectroscopy.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **4-Chloro-2-nitroaniline** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.[2][4]
 - Ensure complete dissolution by gentle vortexing or sonication.
 - Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:
 - Wipe the outside of the NMR tube to remove any contaminants.
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and/or ^{13}C NMR spectra using standard acquisition parameters. For aromatic compounds, the spectral window for ^1H NMR is typically 0-12 ppm and for ^{13}C NMR is 0-160 ppm.[12][13]

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **4-Chloro-2-nitroaniline**.[7][14][15][16]

- Sample Preparation:
 - Grind 1-2 mg of **4-Chloro-2-nitroaniline** with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

- The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- Transfer the powder into a pellet-pressing die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy Protocol

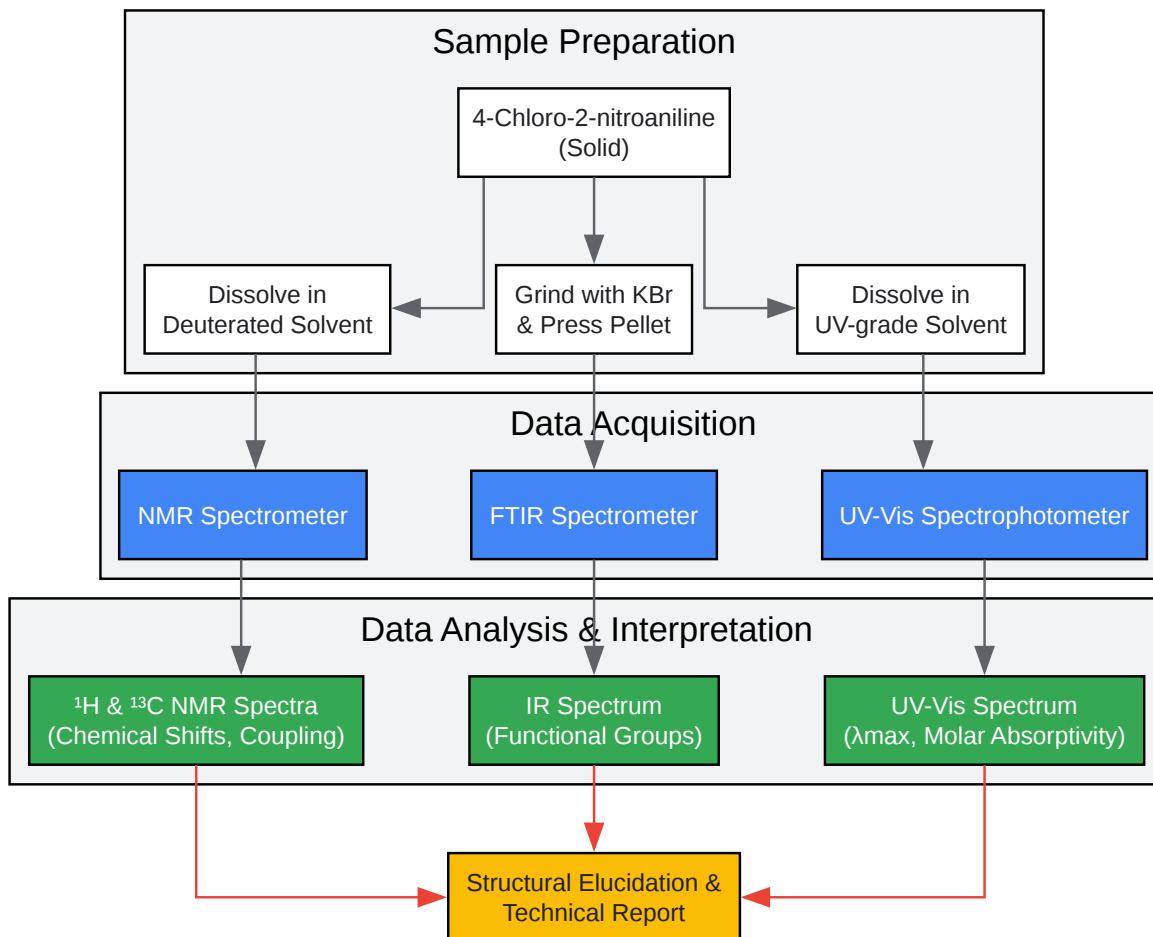
This protocol details the procedure for obtaining a UV-Vis absorption spectrum of **4-Chloro-2-nitroaniline** in solution.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Sample Preparation:
 - Prepare a stock solution of **4-Chloro-2-nitroaniline** of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
 - From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.
 - Prepare a blank sample containing only the solvent.
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.
 - Run a baseline correction or "zero" the instrument with the blank.
 - Rinse the cuvette with the sample solution before filling it.

- Place the sample cuvette in the spectrophotometer.
- Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-nitroaniline**.



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Caption: General workflow for spectroscopic analysis of **4-Chloro-2-nitroaniline**.

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